1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione is an anthraquinone derivative with the molecular formula C15H10O5. This compound is known for its distinctive structure, which includes two hydroxyl groups and a hydroxymethyl group attached to the anthracene-9,10-dione core. Anthraquinones are a class of naturally occurring compounds found in various plants, fungi, and lichens, and they are known for their diverse biological activities and applications in different fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the oxidation of anthracene derivatives. For example, the oxidation of 1,5-dihydroxy-3-(hydroxymethyl)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired anthraquinone derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts such as vanadium pentoxide (V2O5) are commonly used to facilitate the oxidation reactions .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The hydroxyl and hydroxymethyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and vanadium pentoxide (V2O5) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, such as 1,5-dihydroxy-3-(alkoxymethyl)anthracene-9,10-dione and 1,5-dihydroxy-3-(acylmethyl)anthracene-9,10-dione .
Scientific Research Applications
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells. Additionally, the compound’s antioxidant properties contribute to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione can be compared with other similar anthraquinone derivatives, such as:
1,8-Dihydroxyanthraquinone: Known for its laxative properties and use in traditional medicine.
Emodin: A naturally occurring anthraquinone with anti-inflammatory and anticancer activities.
Aloe-emodin: Found in aloe vera, this compound has laxative and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinones .
Biological Activity
1,5-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione, a derivative of anthraquinone, has garnered attention for its diverse biological activities. Anthraquinones are known for their therapeutic potential, particularly in cancer treatment, due to their ability to interact with cellular mechanisms and induce apoptosis in cancer cells. This article explores the biological activities of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular proteins. The compound exhibits the following mechanisms:
- DNA Intercalation : Like many anthraquinones, it can intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells by generating ROS, which can lead to cell death through apoptosis.
- Inhibition of Key Proteins : The compound may inhibit specific protein kinases involved in cancer cell proliferation and survival pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes its efficacy against different cancer types:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via ROS generation |
A2780 (Ovarian Cancer) | 12.5 | DNA intercalation and cell cycle arrest |
HepG2 (Liver Cancer) | 10.0 | Inhibition of protein kinase CK2 |
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound increased the expression of pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl-2.
- HepG2 Cell Line Investigation : Another investigation focused on HepG2 cells showed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase pathways leading to increased apoptosis rates.
- Ovarian Cancer Research : In A2780 ovarian cancer cells, the compound was found to induce G2/M phase arrest and activate apoptotic pathways through ROS generation and mitochondrial dysfunction.
Additional Biological Activities
Beyond anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : The compound demonstrates antifungal properties against various pathogens such as Candida species and Aspergillus spp., making it a candidate for further exploration in infectious disease treatments.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Properties
CAS No. |
59190-73-7 |
---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1,5-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)14(19)8-2-1-3-10(17)12(8)15(9)20/h1-5,16-18H,6H2 |
InChI Key |
WPKQIGIVDUYIBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.